molecular formula C18H27NO3 B12709340 Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)- CAS No. 114502-66-8

Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)-

Cat. No.: B12709340
CAS No.: 114502-66-8
M. Wt: 305.4 g/mol
InChI Key: BFBPISPWJZMWJN-AWEZNQCLSA-N
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Description

Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester, (S)- is a chemical compound with the molecular formula C18H27NO3 and a molecular weight of 305.42 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a hydroxy-substituted octylidene group through an imine bond. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester typically involves the reaction of 2-amino benzoic acid methyl ester with 7-hydroxy-3,7-dimethyloctylidene chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or dichloromethane, and a base, such as triethylamine, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester involves its interaction with specific molecular targets. The hydroxy group and the imine bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Hydroxycitronellal: A related compound with a similar hydroxy-substituted octylidene group.

    Methyl anthranilate: Shares the benzoic acid moiety and is used in similar applications.

Uniqueness

Benzoic acid, 2-((7-hydroxy-3,7-dimethyloctylidene)amino)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

114502-66-8

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

methyl 2-[[(3S)-7-hydroxy-3,7-dimethyloctylidene]amino]benzoate

InChI

InChI=1S/C18H27NO3/c1-14(8-7-12-18(2,3)21)11-13-19-16-10-6-5-9-15(16)17(20)22-4/h5-6,9-10,13-14,21H,7-8,11-12H2,1-4H3/t14-/m0/s1

InChI Key

BFBPISPWJZMWJN-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC

Canonical SMILES

CC(CCCC(C)(C)O)CC=NC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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